- Asymmetric synthesis of A-factor, Journal of the Chemical Society, 1998, (10), 1721-1726

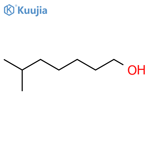

Cas no 929-10-2 (6-Methylheptanoic acid)

6-Methylheptanoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 6-Methylheptanoic acid

- Heptanoic acid, 6-methyl-

- iso-Caprylic acid

- 6-Methylheptanoic acid (ACI)

- Isocaprylic acid

-

- MDL: MFCD00044083

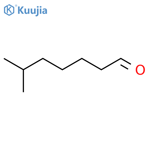

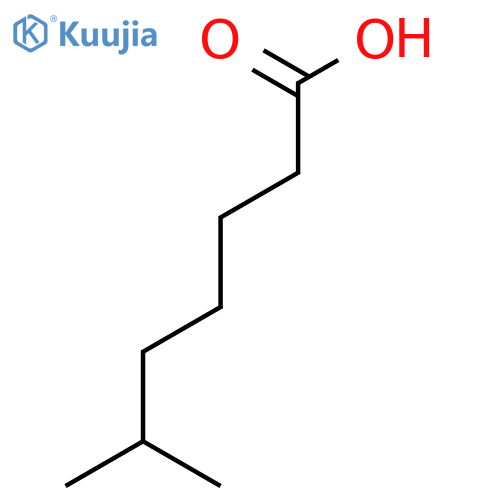

- Inchi: 1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

- Chave InChI: OEOIWYCWCDBOPA-UHFFFAOYSA-N

- SMILES: O=C(CCCCC(C)C)O

Propriedades Computadas

- Massa Exacta: 144.11500

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 5

Propriedades Experimentais

- Densidade: 0.926±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 232 ºC (762 Torr)

- Ponto de Flash: 116.6±6.9 ºC,

- Índice de Refracção: 1.426 (589.3 nm 20 ºC)

- Solubilidade: Slightly soluble (2.3 g/l) (25 º C),

- Coeficiente de partição da água: Miscible with chloroform and methanol. Slightly miscible with water.

- PSA: 37.30000

- LogP: 2.28740

6-Methylheptanoic acid Informações de segurança

6-Methylheptanoic acid Dados aduaneiros

- CÓDIGO SH:2915900090

- Dados aduaneiros:

China Customs Code:

2915900090Overview:

2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

6-Methylheptanoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VN653-50mg |

6-Methylheptanoic acid |

929-10-2 | 95+% | 50mg |

112.0CNY | 2021-07-10 | |

| Cooke Chemical | BD7749831-5g |

6-Methylheptanoic acid |

929-10-2 | 95% | 5g |

RMB 1852.80 | 2025-02-20 | |

| eNovation Chemicals LLC | D514684-25g |

6-Methylheptanoic acid |

929-10-2 | 95% | 25g |

$1200 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-484193-1 g |

6-Methylheptanoic Acid, |

929-10-2 | 1g |

¥2,256.00 | 2023-07-11 | ||

| Enamine | EN300-226974-2.5g |

6-methylheptanoic acid |

929-10-2 | 95% | 2.5g |

$93.0 | 2024-06-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874814-250mg |

6-Methylheptanoic acid |

929-10-2 | 98% | 250mg |

¥246.00 | 2022-09-01 | |

| TRC | M311870-2.5g |

6-Methylheptanoic Acid |

929-10-2 | 2.5g |

$305.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46110-1g |

6-Methylheptanoic acid |

929-10-2 | 95% | 1g |

¥297.0 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874808-250mg |

6-Methylheptanoic acid |

929-10-2 | 95% | 250mg |

¥218.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874814-1g |

6-Methylheptanoic acid |

929-10-2 | 98% | 1g |

¥748.00 | 2022-09-01 |

6-Methylheptanoic acid Método de produção

Método de produção 1

Método de produção 2

- Decarbalkoxylation of isohexylmalonates, Journal of Organic Chemistry, 1977, 42(15), 2631-2

Método de produção 3

- Preparation of substituted 1,2-alkanediamines as cardiovascular agents, European Patent Organization, , ,

Método de produção 4

- Green preparation method of multi-branched high carbonic acid, China, , ,

Método de produção 5

Método de produção 6

- Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine, Beilstein Journal of Organic Chemistry, 2014, 10, 1135-1142

Método de produção 7

1.2 Reagents: Hydrochloric acid Solvents: Water

- Site-Selective, Remote sp3 C-H Carboxylation Enabled by the Merger of Photoredox and Nickel Catalysis, Chemistry - A European Journal, 2019, 25(38), 9001-9005

Método de produção 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

- The synthesis of two furan-based analogs of the α',β'-epoxy ketone proteasome inhibitor eponemycin, European Journal of Organic Chemistry, 2003, (23), 4561-4568

Método de produção 9

1.2 Reagents: Sulfuric acid Solvents: Water ; < 80 °C; 70 °C; 40 min, 70 °C; 1 h, 70 °C

- Process for preparation of isocaprylic acid, China, , ,

Método de produção 10

Método de produção 11

- The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

Método de produção 12

- Method for preparing fatty acid, China, , ,

Método de produção 13

- Synthesis of dihydrocapsaicin and analogs via radical reaction using bimetallic pair Zn/Cu to form the side chain, Brazil, , ,

Método de produção 14

- Direct oxidative esterification of primary alcohols and oxidation of secondary alcohols over mesoporous spherical silica encapsulated MnO2 nanoparticles, New Journal of Chemistry, 2019, 43(24), 9491-9499

Método de produção 15

- Oxygen Atom Transfer in the Photocatalytic Oxidation of Alcohols by TiO2: Oxygen Isotope Studies, Angewandte Chemie, 2009, 48(33), 6081-6084

Método de produção 16

- Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water, RSC Advances, 2016, 6(108), 106769-106777

Método de produção 17

- Anodic synthesis of acid parts in capsaicinoids and spectroscopic analysis. II, Yakugaku Zasshi, 1976, 96(8), 1000-4

6-Methylheptanoic acid Raw materials

6-Methylheptanoic acid Preparation Products

6-Methylheptanoic acid Literatura Relacionada

-

A. H. Thomas,J. M. Thomas,I. Holloway Analyst 1980 105 1068

-

Yan Liu,Shu-Xi Jing,Shi-Hong Luo,Sheng-Hong Li Nat. Prod. Rep. 2019 36 626

-

Cheng Wang,Creston J. Flemming,Yi-Qiang Cheng Med. Chem. Commun. 2012 3 976

-

Lu-Ping Shao,Chang-Mei Si,Zhuo-Ya Mao,Wen Zhou,Tadeusz F. Molinski,Bang-Guo Wei,Guo-Qiang Lin Org. Chem. Front. 2017 4 995

-

5. A new route to hydrophobic amino acids using copper-promoted reactions of serine-derived organozinc reagentsHervé J. C. Deboves,Urszula Grabowska,Adriana Rizzo,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2000 4284

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Ácidos graxos ácidos graxos de cadeia média

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Ácidos graxos Ácidos graxos e conjugados ácidos graxos de cadeia média

929-10-2 (6-Methylheptanoic acid) Produtos relacionados

- 1703-58-8(1,2,3,4-Butanetetracarboxylic acid)

- 4839-46-7(3,3-Dimethylglutaric Acid)

- 503-74-2(Isovaleric acid)

- 1188-02-9(2-Methylheptanoic acid)

- 97-61-0(2-Methyl-pentanoic Acid)

- 1338-24-5(Naphthenic acids)

- 626-51-7(3-Methylglutaric acid)

- 99-66-1(Valproic acid)

- 105-43-1(3-methylpentanoic acid)

- 1460-16-8(Cycloheptanecarboxylic acid)